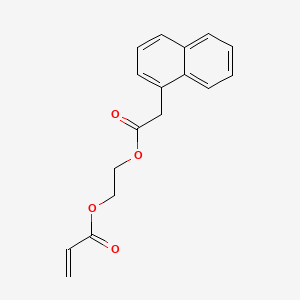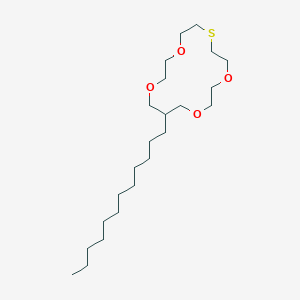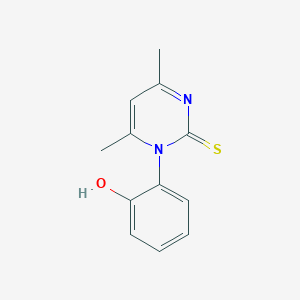
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyphenyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione typically involves the condensation of 2-hydroxyacetophenone with thiourea in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
DNA Interaction: Possible interaction with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxyphenyl)benzothiazole: Known for its luminescent properties and applications in fluorescence imaging.
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Explored for its antimicrobial and anticancer activities.
2-(2-Hydroxyphenyl)benzimidazole:
Uniqueness: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
113232-46-5 |
|---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-9(2)14(12(16)13-8)10-5-3-4-6-11(10)15/h3-7,15H,1-2H3 |
InChI-Schlüssel |
HBVQMGVPINDKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=S)N1C2=CC=CC=C2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


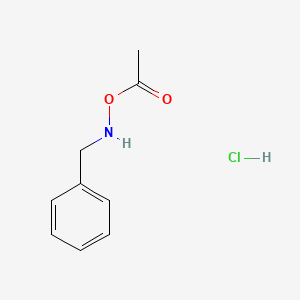
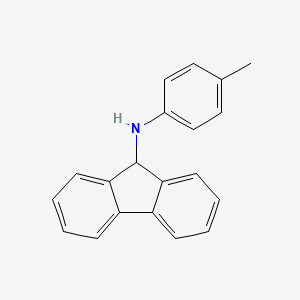
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
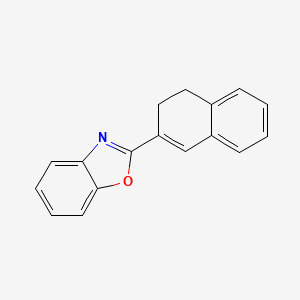

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
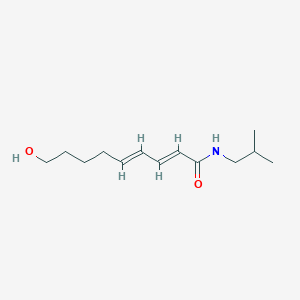
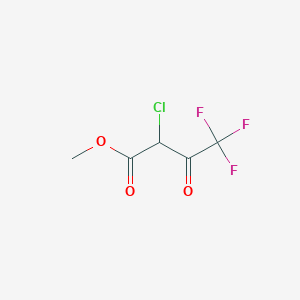
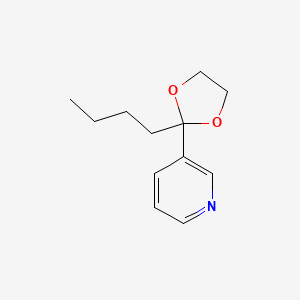
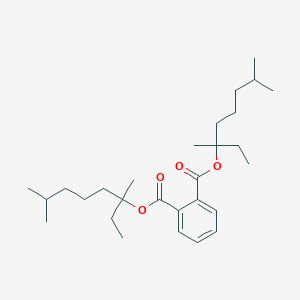

![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
